molecular formula C13H15N3O3 B3882753 (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE

(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE

Cat. No.: B3882753
M. Wt: 261.28 g/mol
InChI Key: CZWAUTLDAMSCLA-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 1-methylimidazolidin-2-one under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the phenyl ring or the imidazolidinone core, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

    (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE: shares structural similarities with other imidazolidinone derivatives and phenylmethylenes.

Uniqueness:

  • The presence of the dimethoxyphenyl group and the specific configuration of the imidazolidinone core confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules.

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5Z)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-16-9(12(17)15-13(16)14)6-8-4-5-10(18-2)11(7-8)19-3/h4-7H,1-3H3,(H2,14,15,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWAUTLDAMSCLA-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=C(C=C2)OC)OC)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE
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(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE
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(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE
Reactant of Route 4
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(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE
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(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE
Reactant of Route 6
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(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-IMINO-1-METHYLIMIDAZOLIDIN-4-ONE

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